molecular formula C7H6Cl2N2O B1396398 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde CAS No. 474656-37-6

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Cat. No. B1396398
M. Wt: 205.04 g/mol
InChI Key: KULBLNIRDCOBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a chemical compound . It is a versatile building block used in various scientific studies due to its unique properties.


Synthesis Analysis

The synthesis of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde involves a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Molecular Structure Analysis

The molecular formula of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is C7H6Cl2N2O . The exact mass is 189.9700681 g/mol .


Chemical Reactions Analysis

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is 191.01 g/mol . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Synthesis and Antiviral Activity

  • Antiviral Applications: The compound has been used in the synthesis of carbocyclic analogues of 7-deazaguanosine, showing potential antiviral activities against HSV1 and HSV2 in cell culture. This highlights its role in developing new antiviral agents (Legraverend et al., 1985).

DNA Adduct Formation

  • Genotoxicity Research: Acetaldehyde forms stable DNA adducts, including an interstrand cross-link, which might contribute to understanding its mutagenic and carcinogenic properties. This underscores the significance of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde in studying DNA interactions and potential risks (Wang et al., 2000).

Chemical Synthesis and Processing

  • Synthesis of Intermediates: The compound plays a role in synthesizing important intermediates like 4,6-Dichloro-2-methylpyrimidine, used in pharmaceuticals and explosives. This demonstrates its utility in various industrial syntheses (Guo Lei-ming, 2012).

Optical Properties in Organic Chemistry

  • Optical Properties and Sensing Applications: Research into related pyrimidine derivatives shows potential in developing colorimetric and luminescent pH sensors, indicating the relevance of this compound in designing sensors and studying solvatochromism (Hadad et al., 2011).

Pharmaceutical Precursor Applications

  • Pharmaceutical Precursor Role: Its derivatives have been used as precursors in the synthesis of pharmaceutical compounds like antihypertensive drugs, showcasing its application in drug development (Czeskis, 2004).

Bioreductive Agents

  • Bioreductive Agent Synthesis: A modified form of the compound has been synthesized for use as a reaction intermediate in the synthesis of bioreductive agents, including hypoxic cell radiosensitizers and antibiotics against anaerobic organisms (Yang & Hofer, 1996).

Safety And Hazards

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment as required .

properties

IUPAC Name

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c1-4-10-6(8)5(2-3-12)7(9)11-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULBLNIRDCOBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718296
Record name (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

CAS RN

474656-37-6
Record name (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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